![molecular formula C9H9F3N2O2 B2932690 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1781636-40-5](/img/structure/B2932690.png)

2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

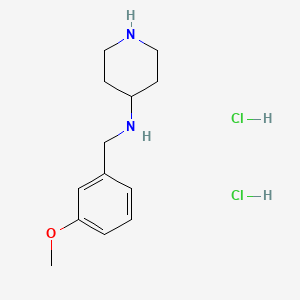

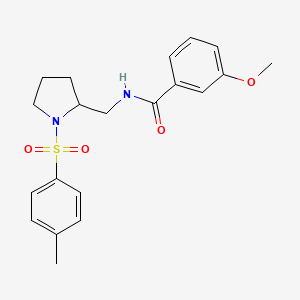

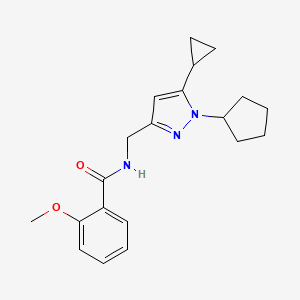

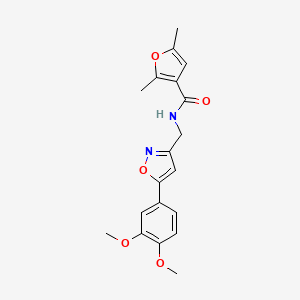

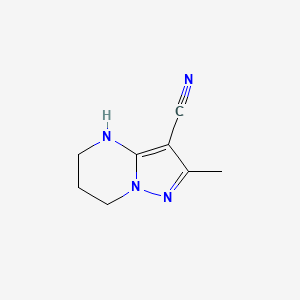

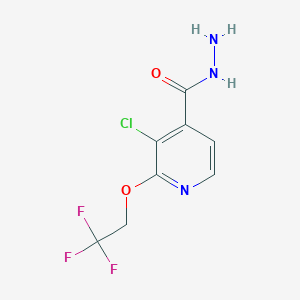

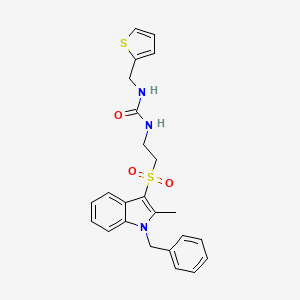

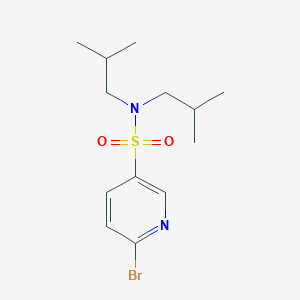

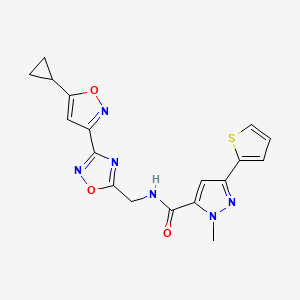

The compound “2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a trifluoromethyl group (-CF3), an imidazo[1,2-a]pyridine group, and a carboxylic acid group (-COOH). The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals due to its unique physicochemical properties . The imidazo[1,2-a]pyridine group is a fused heterocyclic system that is often found in bioactive compounds . The carboxylic acid group is a polar functional group that can participate in various chemical reactions and form hydrogen bonds, which can be important for biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazo[1,2-a]pyridine ring system, the trifluoromethyl group, and the carboxylic acid group. The electronic and steric properties of these groups would significantly influence the compound’s overall properties .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, esterification reactions, and amide formation reactions. The aromatic imidazo[1,2-a]pyridine system could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability. The carboxylic acid group could allow the compound to form hydrogen bonds, which could influence its solubility and its interactions with biological targets .Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

- Imidazo[1,2-a]pyridines are synthesized through various methods, including the reaction of acid chlorides with diaminopyridine and the treatment of trifluoroacetonitrile with pyridinium derivatives. These methods yield diverse products, including 3H-imidazo[4,5-b]pyridine derivatives and 3-carboxylic acid forms of imidazo[1,2-a]pyridines, showcasing the versatility of these compounds in synthetic chemistry (Yıldırım, Kandemirli, & Demir, 2005); (Banks & Thomson, 1984).

Photo-Organocatalysis

- A study describes the transition-metal-free, visible-light-mediated trifluoromethylation of imidazo[1,2-a]pyridines using anthraquinone-2-carboxylic acid as the photo-organocatalyst. This highlights the role of imidazo[1,2-a]pyridines in photochemical reactions (Zhou, Xu, & Zhang, 2019).

Advanced Synthesis Techniques

- Imidazo[1,2-a]pyridine-2-carboxylic acids have been synthesized using continuous flow methods, representing an advance in the efficiency of their production. This technique is significant for the large-scale production of these compounds (Herath, Dahl, & Cosford, 2010).

Structural and Optical Properties

- Research on various derivatives of imidazo[1,2-a]pyridine has been conducted to study their structural and optical properties. These studies are crucial for understanding the potential applications of these compounds in material science and photophysics (Tomoda, Hirano, Saito, Mutai, & Araki, 1999).

Versatility in Organic Chemistry

- The imidazo[1,2-a]pyridine skeleton serves as a versatile platform for generating new types of stable N-heterocyclic carbenes. This versatility underlines the potential of these compounds in various organic chemistry applications (Alcarazo, Roseblade, Cowley, Fernández, Brown, & Lassaletta, 2005).

Green Chemistry Approaches

- Recent strategies in synthesizing imidazo[1,2-a]pyridine derivatives emphasize the use of green reagents and atom economy. This aligns with the broader goal of sustainable chemistry (Yu, Su, & Cao, 2018).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various receptors and enzymes, influencing their function .

Mode of Action

It’s known that the trifluoromethyl group in organic compounds often contributes to the unique physicochemical properties, which can influence the interaction with its targets .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The presence of the trifluoromethyl group can influence the pharmacokinetic properties of the compound .

Result of Action

Similar compounds have been known to exert various effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c10-9(11,12)7-6(8(15)16)14-4-2-1-3-5(14)13-7/h1-4H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBVWFUOBGFUMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NC(=C2C(=O)O)C(F)(F)F)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6aS)-2-ethyl-3-methyl-6a,7,8,9-tetrahydro-6H-pyrido[3',2':4,5]thieno[3,2-e]pyrrolo[1,2-a][1,4]diazepine-6,11(5H)-dione](/img/structure/B2932608.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2932612.png)

![4-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2932622.png)

![1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2932628.png)